

Primeverose as a Standard for Carbohydrate Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: Primeverose

Cat. No.: B049699

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Introduction

Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O- β -D-xylopyranosyl-D-glucose), is a naturally occurring carbohydrate found in a variety of plant glycosides.[1] Its release through enzymatic hydrolysis is often linked to the generation of aromatic compounds, making its quantification crucial in fields such as food science, flavor chemistry, and natural product research. This document provides detailed application notes and protocols for the use of **primeverose** as a standard in carbohydrate analysis, with a focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and enzymatic assays.

Physicochemical Properties of Primeverose

A thorough understanding of the physicochemical properties of **primeverose** is essential for its use as an analytical standard. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	26531-85-1	[1][2][3][4]
Molecular Formula	C ₁₁ H ₂₀ O ₁₀	[1][2][3]
Molecular Weight	312.27 g/mol	[1][2]
IUPAC Name	(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal	[2]
Appearance	Crystalline solid	[1]
Melting Point	209-210 °C	[1]
Solubility	Soluble in water, methanol, and 80% ethanol. Also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[1][4]
Optical Rotation	$[\alpha]_{\text{D}^{20}}^{+23^{\circ}} \rightarrow -3.2^{\circ}$ (c = 5 in water)	[1]

Application 1: Quantification of Primeverose using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. It is the preferred method for quantifying **primeverose** in complex matrices.

Experimental Protocol: HPAEC-PAD Analysis

- Objective: To quantify the concentration of **primeverose** in an aqueous sample using an external standard calibration curve.
- Materials and Reagents:

- **Primeverose** standard (high purity)
- Deionized water (18.2 MΩ·cm)
- Sodium hydroxide (NaOH), 50% w/w
- Sodium acetate (NaOAc), anhydrous
- 0.2 μm syringe filters

3. Equipment:

- High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode.
- Anion-exchange column (e.g., CarboPac™ PA1 or PA20)
- Analytical balance
- Volumetric flasks and pipettes

4. Preparation of Standard Solutions:

- **Primeverose** Stock Standard (1 mg/mL): Accurately weigh 10 mg of **primeverose** and dissolve it in 10 mL of deionized water in a volumetric flask.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution. Suggested concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 μg/mL. Note: The optimal range for the calibration curve should be determined based on the expected concentration of **primeverose** in the samples.

5. Chromatographic Conditions:

- Column: CarboPac™ PA20 (3 x 150 mm) or similar
- Mobile Phase A: Deionized Water
- Mobile Phase B: 100 mM Sodium Hydroxide

- Mobile Phase C: 100 mM Sodium Hydroxide, 1 M Sodium Acetate
- Flow Rate: 0.5 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Gradient Program:

Time (min)	%A	%B	%C
0.0	90	10	0
20.0	90	10	0
20.1	0	0	100
25.0	0	0	100
25.1	90	10	0
35.0	90	10	0

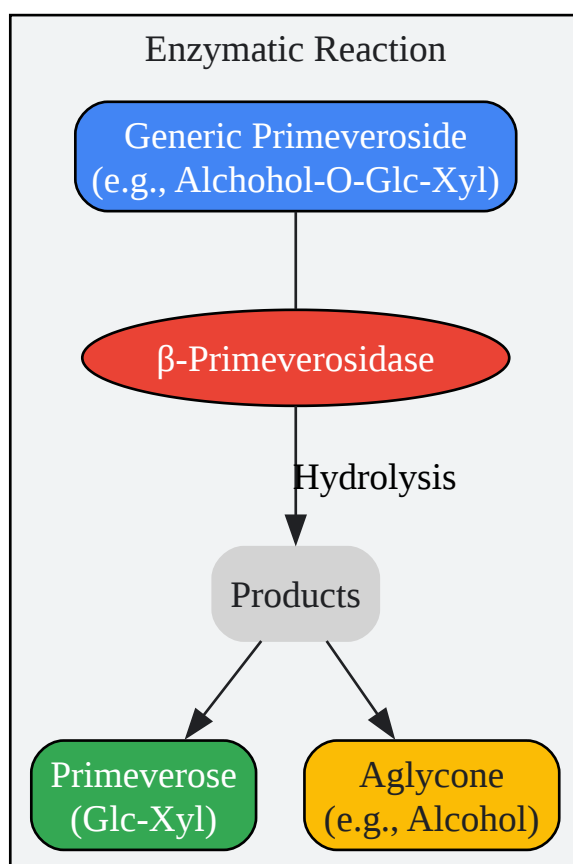
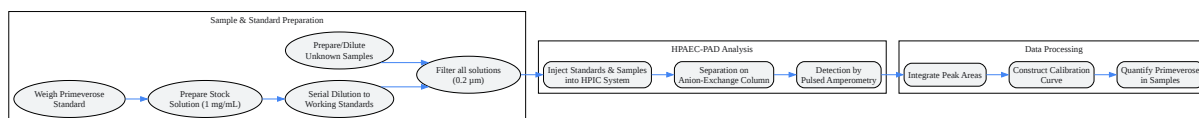
- PAD Waveform:

Time (s)	Potential (V)	Integration
0.00	+0.1	
0.20	+0.1	Begin
0.40	+0.1	End
0.41	-2.0	
0.42	-2.0	
0.43	+0.6	
0.44	-0.1	
0.50	-0.1	

6. Data Analysis:

- Inject the prepared standard solutions and the unknown samples.
- Integrate the peak area corresponding to **primeverose**.
- Construct a calibration curve by plotting the peak area versus the concentration of the **primeverose** standards.
- Determine the concentration of **primeverose** in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPAEC-PAD Analysis



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References

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- 4. Primeverose | CAS:26531-85-1 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
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